methyl 1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Overview
Description
Methyl 1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is a useful research compound. Its molecular formula is C25H19BrO5 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.04159 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotective Properties
A study on a novel tacrine derivative, which may have structural similarities with the compound , demonstrated neuroprotective properties. This derivative reduced cell death induced by various compounds through mechanisms such as reticular stress, free radicals, and calcium overload. It also exhibited a slight elevation in cytosolic Ca2+ concentration, potentially related to the induction of proteins essential for cell survival, and enhanced the expression of the antiapoptotic protein Bcl-2 (Orozco et al., 2004).
Synthetic Methodologies
Research on aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under mildly basic conditions led to the synthesis of corresponding benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing the compound's role in synthetic organic chemistry (Dao et al., 2018).
Chemical Structure Analysis
Another study focused on the interaction of methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate, resulting in ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, whose structure was determined by X-ray crystallography (Kirillov et al., 2015).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, synthesized from the compound, were evaluated for their antimicrobial and antiproliferative activities, indicating the compound's potential in drug development (Abd El-Gilil, 2019).
Potential Anti-Covid-19 Application
Tetrahydro-4H-chromene-3-carbonitrile derivatives, related to the compound, were designed as potential inhibitors against SARS-CoV-2 main protease (Mpro), suggesting a role in the development of anti-Covid-19 medications (Mohareb & Abdo, 2021).
Catalysis and Chemical Transformations
The compound's derivatives have been involved in various catalysis and chemical transformation studies, demonstrating its versatility in organic synthesis and potential applications in developing new chemical entities (Grasa et al., 2003).
Properties
IUPAC Name |
methyl 14-(4-bromobenzoyl)-14-ethyl-12-oxo-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-13-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO5/c1-3-24(21(27)15-8-11-16(26)12-9-15)20-19-17-7-5-4-6-14(17)10-13-18(19)31-23(29)25(20,24)22(28)30-2/h4-13,20H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPTXUOWQDMNMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)OC)C(=O)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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